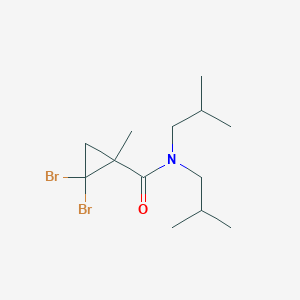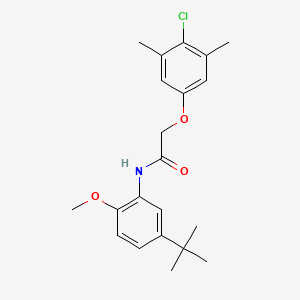![molecular formula C19H16Cl3N3O2 B4278093 2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4278093.png)
2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide, also known as CDCP, is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in various applications, especially in the field of medicine.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide is not fully understood. However, it has been found to inhibit the activity of a protein called FAK (focal adhesion kinase), which is involved in cell migration and proliferation. This inhibition of FAK activity is thought to be responsible for the anti-cancer and neuroprotective effects of 2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the formation of new blood vessels that supply nutrients to cancer cells. It has also been found to protect neurons from damage and death in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize, and its anti-cancer and neuroprotective effects have been well-documented in vitro. However, there are also limitations to using 2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy in vivo has not been extensively studied.
Zukünftige Richtungen
There are several future directions for research on 2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide. One direction is to further study its mechanism of action and identify potential targets for its anti-cancer and neuroprotective effects. Another direction is to study its efficacy in vivo and identify potential applications in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to determine the safety and toxicity of 2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide in vivo.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide has been studied extensively for its potential applications in various fields of medicine. It has shown promise as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3N3O2/c1-12(27-16-4-2-3-14(20)8-16)19(26)24-15-9-23-25(11-15)10-13-5-6-17(21)18(22)7-13/h2-9,11-12H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEFZVFPLMPTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN(N=C1)CC2=CC(=C(C=C2)Cl)Cl)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(4-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278021.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4278031.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-3-methylpiperidine](/img/structure/B4278033.png)

![2-{[(2-iodophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4278043.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B4278049.png)

![2,8-dimethyl-5-(9H-xanthen-9-ylcarbonyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4278060.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B4278069.png)
![isopropyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278073.png)
![3-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278074.png)
![N-1-adamantyl-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4278078.png)
![2-(4-tert-butylphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4278091.png)
